Semicarbazide, 1-[3-(4-hydroxy-phenyl)-1-methyl-propylidene]-
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Overview
Description
[(E)-[4-(4-HYDROXYPHENYL)BUTAN-2-YLIDENE]AMINO]UREA is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a hydroxyphenyl group and a butan-2-ylidene moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-[4-(4-HYDROXYPHENYL)BUTAN-2-YLIDENE]AMINO]UREA typically involves the condensation of 4-(4-hydroxyphenyl)butan-2-one with urea under specific reaction conditions. The process generally requires a catalyst and controlled temperature to ensure the formation of the desired product. The reaction can be represented as follows:
4-(4-hydroxyphenyl)butan-2-one+urea→[(E)-[4-(4-HYDROXYPHENYL)BUTAN-2-YLIDENE]AMINO]UREA
Industrial Production Methods
In an industrial setting, the production of [(E)-[4-(4-HYDROXYPHENYL)BUTAN-2-YLIDENE]AMINO]UREA involves large-scale synthesis using optimized reaction conditions. This includes the use of high-purity reagents, efficient catalysts, and advanced reaction vessels to maximize yield and minimize impurities. The process is typically carried out in a batch or continuous flow reactor, depending on the production scale.
Chemical Reactions Analysis
Types of Reactions
[(E)-[4-(4-HYDROXYPHENYL)BUTAN-2-YLIDENE]AMINO]UREA undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which [(E)-[4-(4-HYDROXYPHENYL)BUTAN-2-YLIDENE]AMINO]UREA exerts its effects involves interactions with specific molecular targets. The hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-(4-Hydroxyphenyl)butan-2-one:
3-((4-Hydroxyphenyl)amino)propanoic acid: Contains a hydroxyphenyl group and an amino acid moiety.
Uniqueness
[(E)-[4-(4-HYDROXYPHENYL)BUTAN-2-YLIDENE]AMINO]UREA is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H15N3O2 |
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Molecular Weight |
221.26 g/mol |
IUPAC Name |
[(E)-4-(4-hydroxyphenyl)butan-2-ylideneamino]urea |
InChI |
InChI=1S/C11H15N3O2/c1-8(13-14-11(12)16)2-3-9-4-6-10(15)7-5-9/h4-7,15H,2-3H2,1H3,(H3,12,14,16)/b13-8+ |
InChI Key |
IQXPOOXWSXNCCC-MDWZMJQESA-N |
Isomeric SMILES |
C/C(=N\NC(=O)N)/CCC1=CC=C(C=C1)O |
Canonical SMILES |
CC(=NNC(=O)N)CCC1=CC=C(C=C1)O |
Origin of Product |
United States |
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